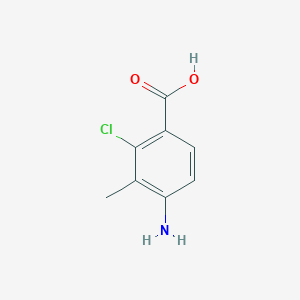

4-Amino-2-chloro-3-methylbenzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Chemical Sciences

Substituted benzoic acids, a class of molecules characterized by a benzene (B151609) ring attached to a carboxyl group and other functional groups, are fundamental building blocks in modern chemistry. annexechem.comvedantu.com Their importance stems from their wide distribution in nature and their versatile reactivity, which allows them to serve as precursors in the synthesis of a vast array of organic compounds. ymerdigital.comresearchgate.netnih.gov These derivatives are pivotal in the pharmaceutical industry, where they are used to create more complex medicinal compounds. nih.gov For instance, they form the structural core of many therapeutic agents and are used as preservatives in various formulations. nih.govchemicalbook.com

Beyond pharmaceuticals, their applications extend to agrochemicals, where specific substitutions on the benzoic acid ring lead to the development of herbicides and pesticides. mdpi.com They are also integral to the materials science sector for manufacturing dyes, perfumes, and plasticizers, which are esters derived from benzoic acid that impart flexibility to plastics. annexechem.comwikipedia.orgredox.com The reactivity of the carboxylic acid group and the influence of the substituents on the aromatic ring's chemistry enable their use as key intermediates in diverse industrial processes. annexechem.comchemicalbook.comwikipedia.org The study of how different substituents affect the acidity and electronic properties of the benzoic acid molecule, a field pioneered by the Hammett equation, remains a cornerstone of physical organic chemistry. nih.gov

Strategic Position of 4-Amino-2-chloro-3-methylbenzoic acid as a Versatile Synthetic Intermediate

This compound is a polysubstituted aromatic compound whose value lies in its potential as a versatile synthetic intermediate. Its structure incorporates four distinct functional groups—a carboxylic acid, an amino group, a chlorine atom, and a methyl group—each offering specific reactive sites. This multi-functionality allows for a programmed, stepwise modification, making it a strategic building block for constructing more complex target molecules.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. wikipedia.orgnewworldencyclopedia.org The amino group is a nucleophilic site that can be acylated, alkylated, or, more significantly, converted into a diazonium salt. This diazonium intermediate can then be subjected to a wide range of Sandmeyer or related reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -Br, -I). The chlorine atom, an ortho substituent to the carboxylic acid, and the methyl group influence the reactivity of the ring and can be modified or can direct further substitutions on the aromatic core. This combination of reactive sites makes the compound a valuable precursor for creating novel chemical entities, particularly in the synthesis of specialized chemicals and potential pharmaceutical candidates where precise molecular architecture is required. mdpi.comgoogle.com

Fundamental Structural Features and Their Implications for Reactivity and Research Potential

The chemical behavior of this compound is dictated by the interplay of the electronic and steric effects of its substituents. The carboxylic acid group is an electron-withdrawing group and deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position (relative to itself). wikipedia.org Conversely, the amino group is a powerful electron-donating group, activating the ring, while the methyl group is a weaker activating group. The chlorine atom is an electron-withdrawing group via induction but can donate electron density through resonance.

The combined effect of these groups creates a unique electronic environment on the aromatic ring. The strong activating effect of the amino group at position 4 and the weaker activation by the methyl group at position 3 are countered by the deactivating inductive effects of the chloro group at position 2 and the carboxylic acid at position 1. This complex substitution pattern influences the molecule's acidity and its reactivity in further chemical transformations. nih.govresearchgate.net Steric hindrance, particularly from the ortho-chloro and meta-methyl groups, can also play a significant role in directing the approach of reagents, especially to the carboxylic acid function. khanacademy.org This intricate balance of electronic and steric factors makes it an interesting subject for synthetic and mechanistic studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Monoisotopic Mass | 185.02435 Da |

| IUPAC Name | This compound |

| InChI Key | ODBKPWBTXBLCOF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1Cl)C(=O)O)N |

| Predicted XlogP | 1.8 |

Data sourced from PubChemLite. uni.lu

Historical Context of Benzoic Acid Derivatives in Academic Research

The study of benzoic acid and its derivatives has a rich history that parallels the development of modern organic chemistry. Benzoic acid itself was first described in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees. wikipedia.orgredox.comchemeurope.com For a long time, this remained its only known source. newworldencyclopedia.org A pivotal moment in its history came in 1832 when Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid, a significant achievement that contributed to the nascent theory of chemical structure and radicals. newworldencyclopedia.orgchemeurope.com

The first industrial processes for synthesizing benzoic acid were developed in the late 19th century. ymerdigital.com One early method involved the reaction of benzotrichloride (B165768) with calcium hydroxide, followed by acidification. newworldencyclopedia.orgchemeurope.com This process, however, often resulted in chlorinated derivatives as byproducts. newworldencyclopedia.orgchemeurope.com Over time, more efficient and cleaner methods were developed, with the current predominant commercial method being the catalytic oxidation of toluene (B28343) in the liquid phase. ymerdigital.comwikipedia.org The discovery of the antifungal properties of benzoic acid by Salkowski in 1875 opened the door to its use as a preservative, a role it and its salts still play today. wikipedia.orgnewworldencyclopedia.org This long history of synthesis, structural elucidation, and application has laid the groundwork for the investigation of increasingly complex derivatives like this compound, as chemists continue to explore the vast synthetic possibilities offered by this foundational class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBKPWBTXBLCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700237 | |

| Record name | 4-Amino-2-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134331-62-7 | |

| Record name | 4-Amino-2-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Chloro 3 Methylbenzoic Acid

Advanced Precursor Synthesis Strategies for 4-Amino-2-chloro-3-methylbenzoic acid

The creation of immediate precursors to this compound is a key focus of synthetic research. Strategies often begin with simpler, more readily available aromatic compounds.

Anthranilic acid (2-aminobenzoic acid) and its derivatives serve as fundamental building blocks for constructing substituted benzoic acids. One classic transformation is the Sandmeyer reaction, which can be used to replace an amino group with a chlorine atom. rsc.orgnih.gov For instance, a suitably substituted anthranilic acid can be diazotized and subsequently treated with a copper(I) chloride source to introduce the chloro substituent. nih.gov

Another advanced approach involves the copper-catalyzed amination of di-substituted chlorobenzoic acids. Research has demonstrated that the amination of 2,4-dichlorobenzoic acid occurs regioselectively, with the amino group displacing the chlorine atom at the 2-position, ortho to the carboxylic acid moiety. nih.gov This method provides a direct route to N-aryl anthranilic acid derivatives, which are themselves important precursors for more complex molecules. nih.gov The inherent reactivity of the ortho-chloro position, activated by the adjacent carboxylic acid, is a key principle in these synthetic designs.

Pathways starting from substituted toluenes and xylenes (B1142099) are common and versatile. A prominent strategy begins with m-toluic acid, which undergoes nitration to introduce a nitro group, followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid. nih.gov This precursor is then chlorinated in a subsequent step. A similar route starts with 3-Methyl-4-nitrobenzoic acid, which is reduced via catalytic hydrogenation using a palladium on carbon catalyst to produce the key precursor 4-amino-3-methylbenzoic acid. google.com

Another pathway starts with o-toluidine, which is first protected by acylation (e.g., with butyryl chloride), then brominated, and finally converted to the methyl benzoate (B1203000) ester via a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol. nih.gov This multi-step process demonstrates the use of protecting groups and metal-catalyzed cross-coupling to build the desired functionality.

Syntheses from xylenes have also been developed. One such method uses m-xylene (B151644) as the starting material. The process involves an initial chlorination, followed by catalytic oxidation of one of the methyl groups to a carboxylic acid, and finally, amination under alkaline conditions to yield 3-methyl-2-aminobenzoic acid, an isomer of the direct precursors to the target molecule. organic-chemistry.org

Table 1: Comparison of Synthetic Pathways from Toluene (B28343)/Xylene Derivatives

| Starting Material | Key Steps | Intermediate(s) / Precursor(s) | Reference |

|---|---|---|---|

| m-Toluic acid | 1. Nitration 2. Reduction (Hydrogenation) | 2-Nitro-3-methylbenzoic acid, 2-Amino-3-methylbenzoic acid | nih.gov |

| o-Toluidine | 1. Acylation 2. Bromination 3. Carbonylation | N-butyryl-2-methylaniline, N-(4-bromo-2-methylphenyl)butanamide | nih.gov |

| m-Xylene | 1. Chlorination 2. Catalytic Oxidation 3. Amination | 2-chloro-m-xylene, 3-methyl-2-chlorobenzoic acid | organic-chemistry.org |

| 3-Methyl-4-nitrobenzoic acid | 1. Catalytic Hydrogenation | 4-Amino-3-methylbenzoic acid | google.com |

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. In the context of synthesizing precursors for this compound, the catalytic hydrogenation of nitroarenes is a prime example. google.comgoogle.com This method uses hydrogen gas and a catalyst (e.g., palladium on carbon), which is considered more environmentally benign than older reduction techniques that employ stoichiometric metal reagents.

Looking toward future green synthesis, the bioproduction of aminobenzoic acids offers a promising, though currently less developed, alternative for this specific compound. Microorganisms utilize the shikimate pathway to produce various aminobenzoic acids. While direct biosynthesis of this compound has not been reported, the enzymatic machinery used in nature to produce compounds like p-aminobenzoic acid (PABA) provides a blueprint for potential future biocatalytic routes. Additionally, green oxidation methods, such as those using t-butyl hydroperoxide with microwave irradiation, avoid the use of heavy metals and can be performed in water, aligning with the principles of green chemistry. nih.gov

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the aromatic ring requires precise control over the regioselectivity of the reactions.

Introducing the chlorine atom at the C-2 position, ortho to the amino group and meta to the carboxylic acid, is a critical step that requires specific halogenating agents. The choice of reagent can be influenced by the existing substituents on the ring. For the chlorination of 2-amino-3-methylbenzoic acid to produce the isomeric 2-amino-5-chloro-3-methylbenzoic acid, reagents such as cyanuric chloride have been successfully employed. Another patented method for the same transformation uses dichlorohydantoin in the presence of a benzoyl peroxide catalyst. nih.gov These methods highlight the use of specialized chlorinating agents to achieve the desired regiochemistry, which can be challenging due to the activating and directing effects of the amino and methyl groups.

The reactivity of halogen substituents is also a key factor in synthetic design. For instance, in copper-catalyzed amination reactions of dichlorobenzoic acids, the chlorine atom ortho to the carboxylic group is preferentially replaced, demonstrating an inherent regioselectivity that can be exploited in synthesis. nih.gov

Table 2: Chlorination Agents for Amino-Methylbenzoic Acid Precursors

| Chlorinating Agent | Substrate | Key Conditions | Reference |

|---|---|---|---|

| Cyanuric chloride | 2-Amino-3-methylbenzoic acid | Reaction solvent, 20-40 °C | |

| Dichlorohydantoin | 2-Amino-3-methylbenzoic acid | Benzoyl peroxide catalyst, N,N-dimethylformamide, 100 °C | nih.gov |

The oxidation of a methyl group on a substituted aromatic ring to a carboxylic acid is a fundamental transformation, but achieving selectivity can be challenging, especially in the presence of other sensitive functional groups like an amine. A variety of methods have been developed for this purpose.

Classical approaches often use strong oxidizing agents. For instance, oxidation-resistant aryl methyl groups can be converted to carboxylic acids using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. However, modern methods often focus on greener and more selective catalytic systems. One such process uses t-butyl hydroperoxide as the oxidant in conjunction with microwave radiation, which can be performed in water and avoids the use of metal catalysts. nih.gov

Other catalytic systems include the use of N-alkyl pyridinium (B92312) salts as metal-free catalysts that use molecular oxygen as the terminal oxidant. rsc.org The efficiency of these catalysts can be tuned by changing the electronic properties of the substituents on the pyridinium ring. rsc.org Photo-oxidation, using light to initiate the reaction in the presence of catalytic hydrobromic acid and molecular oxygen, represents another approach. Furthermore, advanced electrochemical methods have been developed for the site-selective oxidation of methylarenes to acetals, which can then be hydrolyzed to aldehydes and subsequently oxidized to the carboxylic acid. nih.govgoogle.com This electrochemical approach offers high selectivity without the need for chemical oxidants or transition-metal catalysts. nih.govgoogle.com

Amination and Nitro Reduction Strategies

The introduction of the amino group at the C-4 position is a critical step in the synthesis of this compound. The most prevalent and strategically sound method for achieving this is through the reduction of a corresponding nitro-substituted precursor, 2-chloro-3-methyl-4-nitrobenzoic acid. This transformation is highly efficient and can be accomplished using various established protocols.

Catalytic hydrogenation stands out as a clean and effective method. This process typically involves reacting the nitro-precursor with hydrogen gas under pressure in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose, often conducted in a solvent like ethyl acetate (B1210297) or ethanol (B145695). rsc.org The reaction proceeds under relatively mild conditions and generally results in high yields of the desired amino product with minimal side reactions.

Alternatively, chemical reduction methods offer a range of options. Metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are classic reagents for nitro group reduction. Another effective approach is the use of sodium hydrosulfite. A patent for a related isomer, 2-amino-3-methyl-5-chlorobenzoic acid, details a multi-step synthesis beginning with m-toluic acid, which undergoes nitration followed by a hydrogenation reduction reaction to yield the aminobenzoic acid intermediate. google.com This general pathway, involving nitration followed by reduction, is a cornerstone for synthesizing aromatic amines from readily available starting materials.

Direct amination of a pre-existing aromatic ring to synthesize this specific compound is less common due to the challenges in controlling regioselectivity and the often harsh conditions required. Therefore, the reduction of a strategically placed nitro group remains the preferred and more practical synthetic route.

Table 1: Representative Conditions for Nitro Group Reduction on Aromatic Rings

| Reagent/Catalyst | Solvent | Conditions | Comments |

|---|---|---|---|

| H₂, Pd/C (10%) | Ethyl Acetate | Balloon pressure, 15 hrs | Common and efficient catalytic hydrogenation method. rsc.org |

| Iron (Fe), HCl | Acidic Media | - | Classic metal-acid reduction system. |

| Tin (Sn), HCl | Acidic Media | - | Another widely used metal-acid system. |

Derivatization of Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, enabling the synthesis of esters and amides, which are pivotal in various fields, including medicinal chemistry.

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through several methods. Fischer esterification is a fundamental approach, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net To achieve high yields, the equilibrium of this reversible reaction is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed. researchgate.net

For more sensitive substrates or milder conditions, transesterification reactions can be employed. This involves reacting an alkyl ester of the aminobenzoic acid with a different alcohol, often a glycol or polyol, in the presence of a transesterification catalyst. google.com

Recent advancements have introduced more sustainable catalytic systems. For instance, the esterification of p-aminobenzoic acid has been achieved using natural deep eutectic solvents (NADES) with urea-choline chloride as a catalyst, providing a greener alternative to traditional methods. jsynthchem.com The synthesis of p-aminobenzoic acid esters has also been accomplished by reacting p-nitrobenzoyl chloride with an amino alcohol, followed by the reduction of the nitro group. google.com

Table 2: Selected Catalytic Systems for Esterification of Aminobenzoic Acids

| Reaction Type | Catalyst | Reactants | Solvent | Key Feature |

|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ or HCl | Carboxylic Acid, Alcohol | Excess Alcohol | Classic, equilibrium-driven method. researchgate.net |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂) | Carboxylic Acid | Methanol | Forms acyl chloride in situ for reaction with alcohol. researchgate.net |

| Transesterification | Various | Alkyl Ester, Glycol/Polyol | Toluene | Useful for creating more complex esters. google.com |

The formation of an amide bond between the carboxylic acid group of this compound and an amine is crucial for creating peptide linkages and synthesizing various analogs. nih.govspringernature.com Due to the electronic properties of the aromatic ring, both the carboxylic acid and the amino group of the title compound exhibit reduced reactivity compared to their aliphatic counterparts. thieme-connect.de

Consequently, the formation of the amide bond typically requires the use of coupling agents to activate the carboxylic acid. A wide array of such reagents has been developed for peptide synthesis. thieme-connect.depublish.csiro.au Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.gov More advanced uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide high efficiency, even for sterically hindered couplings. nih.gov

The synthesis of an amide derivative of p-aminobenzoic acid has been reported where the amino group was first protected as its hydrochloride salt before reacting with piperazine (B1678402) to form the amide. ajrconline.org In other approaches, the aminobenzoic acid can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) methodologies, where the molecule is attached to a resin and the peptide chain is built sequentially. nih.gov

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Typical Additive | Application Note |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOSu | Widely used, cost-effective; can cause racemization. publish.csiro.aunih.gov |

| Uronium/Aminium Salts | HATU, HBTU | - | Highly efficient, fast reaction times, suitable for difficult couplings. thieme-connect.denih.gov |

| Phosphonium Salts | PyBOP | - | Effective for cyclization and segment condensation. |

Transformations of the Amino Group

The nucleophilic amino group offers another handle for extensive derivatization through reactions like acylation, sulfonylation, and the formation of imines.

Acylation of the primary amino group of this compound leads to the formation of stable amides. This reaction is readily achieved using acylating agents such as acid chlorides or acid anhydrides. jove.comlibretexts.org The reaction typically proceeds rapidly at room temperature. A base, such as pyridine (B92270) or an excess of the amine itself, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.orgtestbook.comchemguide.co.uk This transformation is useful not only for synthesizing new derivatives but also as a protecting strategy for the amino group, as the resulting amide is significantly less nucleophilic and basic than the parent amine. jove.com

Sulfonylation is analogous to acylation and results in the formation of sulfonamides. The reaction involves treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. cbijournal.com Sulfonamides are an important class of compounds in medicinal chemistry. Recent methods also describe the synthesis of sulfonyl chlorides from sulfonyl hydrazides, which can then be reacted with various amines. nih.gov

Table 4: Representative Reagents for Amino Group Derivatization

| Transformation | Reagent Class | Example Reagent | Byproduct |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl Chloride, Benzoyl Chloride | HCl testbook.comchemguide.co.uk |

| Acylation | Acid Anhydride | Acetic Anhydride | Carboxylic Acid libretexts.org |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (Ts-Cl) | HCl cbijournal.com |

The primary aromatic amino group of this compound can undergo a condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.orgresearchgate.net This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netyoutube.com

The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid to facilitate dehydration. researchgate.netmdpi.com A wide variety of aromatic and aliphatic aldehydes can be used to generate a diverse library of Schiff base derivatives. nih.gov These derivatives are significant in coordination chemistry and have been investigated for various biological activities. nih.govnih.gov

Table 5: Examples of Schiff Base Formation with Aromatic Amines

| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst (optional) | Product Type |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Salicylaldehyde | Ethanol | Acetic Acid | (E)-4-((2-hydroxybenzylidene)amino)benzoic acid mdpi.com |

| 4-Aminobenzoic acid | 5-Nitrofurfural | Ethanol | - | Schiff Base Derivative mdpi.com |

| Aniline | Benzaldehyde | Methanol | Heat | Benzylideneaniline youtube.com |

Reactivity of the Chloro Substituent

The chloro group attached to the aromatic ring of this compound is a key site for synthetic modification. Its reactivity is influenced by the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group. These substituents modulate the electron density of the aromatic ring, thereby affecting the feasibility of cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aromatic Extension

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, often utilized to connect two aromatic rings. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. google.comgoogle.com In the context of this compound, the chloro substituent can participate in such coupling reactions, enabling the extension of the aromatic system.

The reaction conditions for such a transformation would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (like toluene, dioxane, or DMF), often with the addition of water. The choice of ligands on the palladium catalyst can be crucial for achieving high yields, especially with less reactive aryl chlorides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-120 |

| [Pd₂(dba)₃]/SPhos | K₃PO₄ | Toluene | 100-130 |

This table presents generalized conditions and optimization would be necessary for the specific substrate.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers another avenue for modifying the chloro substituent of this compound. In an SNAr reaction, a nucleophile replaces a leaving group (in this case, the chloride ion) on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring; it is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

A relevant example is the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid, where a methylamine (B109427) solution displaces the chloro group. chemicalbook.com This demonstrates that a chloro substituent on a benzoic acid ring can undergo nucleophilic substitution, particularly when an additional electron-withdrawing group (a nitro group in this case) is present. The reaction of 2,4-dichloroquinazolines with amines also shows regioselective substitution at the 4-position, further supporting the possibility of such reactions on activated chloro-substituted rings. patsnap.com

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, and may require elevated temperatures.

Table 2: Examples of Nucleophiles in Aromatic Substitution

| Nucleophile | Product Type |

| R-OH / Base | Aryl ether |

| R-NH₂ | Aryl amine |

| R-SH / Base | Aryl thioether |

Multi-Step Synthesis of Complex Molecules Utilizing this compound as a Building Block

The trifunctional nature of this compound makes it a valuable starting material or intermediate in the synthesis of more elaborate molecules, particularly in the fields of medicinal chemistry and materials science. The distinct reactivity of the amino, carboxylic acid, and chloro groups allows for sequential and selective transformations.

For instance, the amino group can be acylated or used to form heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. The chloro group, as discussed, can be functionalized through cross-coupling or substitution reactions. This orthogonal reactivity enables the construction of complex molecular architectures.

A patent describes the preparation of 2-amino-5-chloro-3-methylbenzoic acid, an isomer of the title compound, as a key intermediate in the synthesis of insecticides. ijcmas.com This highlights the industrial relevance of chloro-amino-methyl-substituted benzoic acids as building blocks. Furthermore, various aminobenzoic acid derivatives are used in the synthesis of bioactive compounds, including those with anticancer and antimicrobial properties. preprints.orgnih.gov

The general strategy for using this compound as a building block would involve a series of protection, functionalization, and deprotection steps to achieve the desired target molecule. For example, the amino or carboxylic acid group could be protected while a reaction is performed on the chloro group, and then deprotected for further modification. The synthesis of various heterocyclic compounds often starts from substituted aminobenzoic acids, showcasing their role as versatile precursors.

Iii. Derivatives and Structure Activity Relationship Sar Studies of 4 Amino 2 Chloro 3 Methylbenzoic Acid Analogs

Rational Design Principles for Novel Derivatives Incorporating the 4-Amino-2-chloro-3-methylbenzoic acid Scaffold

The rational design of novel derivatives from a lead scaffold like this compound is a cornerstone of modern medicinal chemistry. This process involves a strategic and knowledge-based approach to modifying the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. The design principles for new analogs would be guided by understanding the target's binding site and leveraging computational and experimental techniques.

Key design strategies would likely include:

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For instance, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs of the this compound scaffold would bind. This allows for the design of derivatives with optimized interactions with key amino acid residues in the binding pocket.

Fragment-Based Drug Discovery: The core scaffold could be considered a fragment that binds to a specific pocket of a target protein. Other fragments known to bind in adjacent pockets could then be linked to the core scaffold to create more potent molecules.

Synthesis and Characterization of Structurally Diverse Analogs

The synthesis of a diverse library of analogs is crucial for a thorough investigation of the SAR. The this compound structure offers three primary points for chemical modification: the amino group, the carboxylic acid functionality, and the aromatic ring.

The primary amino group is a versatile handle for derivatization. Standard organic chemistry reactions can be employed to introduce a wide variety of substituents.

Acylation and Sulfonylation: The amino group can be readily acylated with various acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These modifications can introduce new hydrogen bonding donors and acceptors, as well as alter the lipophilicity of the molecule.

Alkylation: N-alkylation can be achieved through reactions with alkyl halides. This can be used to probe the steric tolerance of a binding pocket and to modulate the basicity of the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can yield secondary or tertiary amines, introducing a range of substituents.

The carboxylic acid group is another key site for modification, influencing properties such as solubility, polarity, and potential for ionic interactions.

Esterification: Conversion to esters is a common strategy to mask the polarity of the carboxylic acid, which can improve cell permeability. A variety of alcohols can be used to generate a series of esters with different steric and electronic properties.

Amidation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amides. This introduces significant structural diversity and allows for the exploration of additional hydrogen bonding interactions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then serve as a point for further functionalization, such as ether formation.

While the existing substitution pattern (amino, chloro, methyl) defines the core scaffold, further modifications to the aromatic ring can be envisioned, though they may require more complex multi-step syntheses.

Electrophilic Aromatic Substitution: The positions on the aromatic ring could potentially be further substituted, for example, through nitration followed by reduction to introduce another amino group, or through halogenation. The directing effects of the existing substituents would govern the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: Although less common for this electron-rich system, under specific conditions, displacement of the chloride could be possible.

Ring Fusion: More advanced synthetic strategies could involve the fusion of another ring system (e.g., a heterocyclic ring) to the benzene (B151609) ring to create more rigid and complex structures.

Structure-Activity Relationship (SAR) Investigations

Once a library of analogs has been synthesized, a systematic evaluation of their biological activity is performed to establish the SAR. This involves comparing the activity of the derivatives to the parent compound and to each other to understand the effect of each structural modification.

The goal of SAR studies is to identify which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to fine-tune activity.

Electronic Effects: The effect of electron-donating and electron-withdrawing groups on the aromatic ring and on the amino and carboxyl substituents would be evaluated. For example, comparing the activity of analogs with a nitro group versus an amino group at a specific position would reveal the importance of electronic properties.

Steric Effects: By systematically increasing the size of substituents at a particular position (e.g., a series of N-alkyl derivatives from methyl to butyl), the steric tolerance of the biological target can be mapped.

The findings from these SAR studies would be compiled to build a model of the structural requirements for optimal activity, guiding the design of second-generation analogs with improved properties.

Positional Isomerism and its Impact on Biological Profiles

The arrangement of the amino, chloro, and methyl groups on the benzoic acid ring is critical in defining the biological profile of this compound and its analogs. While direct comparative studies on all possible positional isomers of this specific compound are not extensively documented in publicly available literature, the principles of structure-activity relationships (SAR) gleaned from related compounds underscore the importance of substituent placement.

Research on analogous substituted benzoic acids has consistently demonstrated that even minor shifts in substituent positions can lead to significant changes in biological activity. For instance, in the development of novel fungicides, the strategic placement of chloro and methyl groups on a phenyl ring has been shown to be a key determinant of efficacy. A study on pyrazolecarboxamide derivatives, which utilized 2-amino-5-chloro-3-methylbenzoic acid as a starting material, revealed that the position of a chloro substituent on an attached phenyl ring significantly influenced the compound's antifungal activity. Specifically, a derivative with a 4-chloro substituent exhibited more potent activity against the fungus G. zeae than its counterpart with a 3-chloro substituent. This highlights the sensitivity of the biological target to the electronic and steric environment created by the substituent's position.

While a comprehensive data table comparing the biological activities of all positional isomers of this compound is not available, the table below illustrates the known biological activities of some of its closely related isomers, providing insight into the influence of substituent placement.

| Compound Name | Substitution Pattern | Observed Biological Activity |

| This compound | Amino at C4, Chloro at C2, Methyl at C3 | Scaffold for biologically active molecules |

| 2-Amino-5-chloro-3-methylbenzoic acid | Amino at C2, Chloro at C5, Methyl at C3 | Intermediate for fungicides d-nb.info |

| 2-Amino-3-chlorobenzoic acid | Amino at C2, Chloro at C3 | Antibacterial activity against MRSA mdpi.com |

| 4-Aminobenzoic acid (PABA) | Amino at C4 | Precursor for antimicrobials and cytotoxic agents |

This table is illustrative and based on available data for related compounds. Direct comparative activities may vary.

Further dedicated research focusing on the synthesis and parallel biological evaluation of all positional isomers of this compound would be invaluable in fully elucidating the nuanced structure-activity relationships and unlocking the full potential of this chemical scaffold.

Role as a Scaffold in Medicinal Chemistry and Agrochemical Research

The substituted benzoic acid motif, and specifically the this compound framework, represents a privileged scaffold in the design of new therapeutic agents and crop protection chemicals. Its structural features provide a versatile platform for the introduction of further chemical diversity, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

In medicinal chemistry, the aminobenzoic acid core is a well-established building block for drugs with a wide range of therapeutic applications. For example, 4-methylbenzamide (B193301) derivatives have been investigated as potent protein kinase inhibitors, a class of drugs crucial in cancer therapy. nih.gov The anilino moiety of this compound can mimic the hinge-binding motifs found in many kinase inhibitors, while the carboxylic acid group provides a handle for further derivatization to explore interactions with other regions of the enzyme's active site. The specific substitution pattern of this compound offers a unique starting point for the design of selective inhibitors targeting specific kinases.

In the realm of agrochemical research, this scaffold is instrumental in the development of novel herbicides and fungicides. The discovery of new modes of action is critical to combat the growing issue of resistance to existing pesticides. The this compound structure can be elaborated to create molecules that interfere with essential biological processes in weeds or pathogenic fungi. For instance, derivatives of 2-amino-5-chloro-3-methylbenzoic acid have been successfully utilized in the synthesis of fungicides. d-nb.info The specific arrangement of substituents on the aromatic ring can be optimized to enhance uptake by the target organism, improve translocation within the plant, and increase potency against the target enzyme or protein.

The versatility of the this compound scaffold is summarized in the table below, highlighting its potential in different research areas.

| Research Area | Potential Applications of Derivatives | Rationale for Scaffold Use |

| Medicinal Chemistry | Kinase inhibitors, Anticancer agents, Anti-inflammatory drugs | Mimics key interactions with enzyme active sites; provides multiple points for chemical modification to optimize potency and selectivity. |

| Agrochemical Research | Herbicides, Fungicides, Insecticides | Allows for the development of molecules with novel modes of action; substituent pattern can be tuned for target specificity and improved plant uptake/translocation. |

The continued exploration of derivatives based on the this compound scaffold holds significant promise for the discovery of next-generation medicines and crop protection agents, addressing critical needs in human health and food security.

Iv. Computational and Theoretical Investigations of 4 Amino 2 Chloro 3 Methylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. DFT methods are widely used to study substituted benzoic acids, offering a balance between computational cost and accuracy. nih.govnih.gov These calculations can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern the chemical nature of the compound. For derivatives of benzoic acid, DFT has been successfully employed to understand their structure, thermodynamic properties, and vibrational characteristics. researchgate.net

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energy levels, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is needed for electronic excitation. nih.gov

Table 1: Representative HOMO-LUMO Energy Data for Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Aminobenzoic Acid | Data not available | Data not available | Data not available |

| Thio-semicarbazones | Various | Various | Various |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Areas with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack.

For substituted benzoic acids, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In a molecule like 4-Amino-2-chloro-3-methylbenzoic acid, the oxygen atoms of the carboxylic group would be expected to show a negative potential, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the amino group would exhibit positive potential, marking them as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edursc.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and the influence of substituents. rsc.org

In the context of substituted benzoic acids, NBO analysis can reveal the extent of electron delocalization from the amino group and the benzene (B151609) ring to the carboxylic acid group, as well as the effects of the chloro and methyl substituents on the electronic structure. nih.gov For instance, NBO analysis performed on 2-[(2,3-dimethylphenyl)amino]benzoic acid using DFT calculations has provided insights into its molecular orbital characteristics and charge distribution. nih.gov The analysis typically details the occupancy of orbitals and the energy of interactions between donor and acceptor orbitals. wisc.edu

Table 2: Illustrative NBO Analysis Data for a Related Compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C) | Value |

| π (C=C) | π* (C=O) | Value |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein receptor. These methods are fundamental in drug discovery and development for assessing the potential of a compound to act as an inhibitor or modulator of a biological target.

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the preferred binding orientation or "pose." The results of these simulations provide a three-dimensional model of the ligand-receptor complex, highlighting the key intermolecular interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Studies on aminobenzoic acid derivatives have used cryo-electron microscopy and computational methods to understand their accommodation within the A-site of the ribosome's peptidyl transferase center (PTC). nih.gov Such studies reveal how the specific geometry of these molecules influences their binding and interaction with key residues in the active site. nih.gov While no specific docking studies for this compound were found, research on similar structures provides a framework for how it might interact with a target protein.

Beyond predicting the binding mode, docking programs also calculate a score that estimates the binding affinity between the ligand and the receptor. This score is typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a stronger predicted binding affinity. These scoring functions are used to rank different compounds and prioritize them for further experimental testing.

For example, docking studies of various phytochemicals against bacterial proteins have reported binding affinities in the range of -4 to -9 kcal/mol. researchgate.net Similarly, investigations into aminobenzoic acid derivatives as potential antimicrobial and cytotoxic agents often involve molecular docking to predict their binding energies with target enzymes or receptors. mdpi.comnih.gov

Table 3: Representative Binding Affinity Data from Docking Studies of Analogous Compounds

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Aminobenzoic Acid Derivative | Dihydropteroate synthase | Value |

| Phytochemical | Gyrase B | Value |

Note: This table is for illustrative purposes. Specific binding affinity data for this compound is not available in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the carboxylic acid (-COOH) and amino (-NH2) groups relative to the benzene ring.

Research Findings:

Theoretical studies on ortho-substituted benzoic acids, such as 2-chlorobenzoic acid, have been performed using DFT calculations to map their potential energy landscapes. researchgate.net These studies reveal that steric hindrance from ortho substituents significantly influences the orientation of the carboxylic acid group. For this compound, the presence of both a chlorine atom at the C2 position and a methyl group at the C3 position would create considerable steric strain, likely forcing the carboxylic acid group to adopt a non-planar conformation with respect to the aromatic ring. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.govmdpi.com An MD simulation of this compound would typically involve:

Model Setup: Defining the molecule's initial geometry and assigning a force field (e.g., General Amber Force Field - GAFF) that describes the potential energy of the system. ucl.ac.uk

Simulation: Solving Newton's equations of motion for each atom over a set period, allowing the molecule's conformation to evolve naturally in a simulated environment (e.g., in a solvent or in a crystal lattice). ucl.ac.uknih.gov

Analysis: Analyzing the resulting trajectory to identify the most stable conformers, determine the rotational energy barriers, and understand the dynamic fluctuations of key dihedral angles. ucl.ac.ukresearchgate.net

MD simulations on similar benzoic acid derivatives have been used to investigate their self-association in solution, providing insights into how molecular conformation influences aggregation and crystallization processes. ucl.ac.ukmdpi.com For this compound, simulations could predict the preferred orientations of the functional groups and how these change in response to solvent interactions or aggregation.

Data Table: Predicted Conformational Properties

The following table summarizes the key dihedral angles and expected conformational behavior for this compound, based on computational studies of analogous compounds.

| Dihedral Angle | Atoms Involved | Predicted Behavior | Rationale/Reference |

| Carboxylic Acid Torsion | C1-C2-C(O)-OH | Significantly non-planar (twisted out of the ring plane). | Steric hindrance from the ortho-chloro and adjacent methyl groups makes a planar conformation energetically unfavorable. researchgate.net |

| Amino Group Torsion | C3-C4-N-H | The amino group is likely to be slightly pyramidalized and rotated. | The rotation of the amino group has a lower energy barrier compared to the carboxylic group. researchgate.net |

| Carboxylic Acid Geometry | O=C-O-H | Can exist in syn or anti planar conformations, with the syn form often being more stable. | Intramolecular interactions and crystal packing forces determine the final geometry. ucl.ac.uknih.gov |

Analysis of Noncovalent Interactions and Supramolecular Assemblies

Noncovalent interactions are the primary forces responsible for the self-assembly of molecules into organized, large-scale structures known as supramolecular assemblies. mdpi.com The crystal structure and resulting material properties of this compound are dictated by a combination of hydrogen bonds, halogen bonds, and π–π stacking interactions. mdpi.comnih.gov The interplay of these forces leads to the formation of specific, repeating patterns called supramolecular synthons. nih.govresearchgate.net

Research Findings:

Hydrogen Bonding: The most robust and predictable interaction in carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph-set motif. mdpi.comnih.gov This dimer is a common supramolecular homosynthon. In addition, the amino group provides N-H donors that can form hydrogen bonds with the carboxylic oxygen (N-H···O) or with the nitrogen of another amino group (N-H···N), leading to more complex heterosynthons and extended networks. mdpi.comnih.gov Studies on para-aminobenzoic acid (p-ABA) show that both carboxylic acid dimers and hydrogen bonds involving the amino group are crucial to its crystal packing. nih.govsciforum.net

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional noncovalent interaction where the electropositive region (σ-hole) on the halogen interacts with a Lewis base (e.g., an oxygen or nitrogen atom). nih.govnih.gov Crystal engineering studies of chlorobenzoic acids have demonstrated the importance of both C-Cl···O/N halogen bonds and Type I Cl···Cl interactions (where C-Cl···Cl-C angles are similar) in directing the supramolecular architecture. mdpi.comresearchgate.netresearchgate.net These interactions often work in concert with hydrogen bonds to stabilize the crystal lattice.

Computational methods like DFT, combined with tools such as Non-Covalent Interaction (NCI) index analysis and Molecular Electrostatic Potential (MEP) maps, are used to visualize and quantify these weak interactions, confirming their presence and estimating their contribution to the stability of the supramolecular assembly. mdpi.comresearchgate.net

Data Table: Potential Noncovalent Interactions and Supramolecular Synthons

This table outlines the likely noncovalent interactions for this compound, which collectively guide its self-assembly into crystalline solids.

| Interaction Type | Donor | Acceptor | Supramolecular Synthon | Significance in Assembly |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Carboxylic Acid Dimer (Homosynthon) nih.gov | Forms robust centrosymmetric dimers, a primary and highly predictable structural motif. mdpi.comnih.gov |

| Hydrogen Bond | Amino N-H | Carboxyl C=O | Acid-Amine (Heterosynthon) nih.gov | Links molecules into chains or sheets, competing with or complementing the dimer motif. |

| Hydrogen Bond | Amino N-H | Amino N | Amine-Amine (Homosynthon) nih.gov | Can form secondary links between molecules, contributing to a 3D network. |

| Halogen Bond | C-Cl | Carboxyl C=O | C-Cl···O Interaction | A directional interaction that helps organize molecules, often linking the primary hydrogen-bonded structures. mdpi.comrichmond.edu |

| Halogen Bond | C-Cl | Amino N | C-Cl···N Interaction | Similar to C-Cl···O, provides directional stability. mdpi.com |

| Halogen-Halogen | C-Cl | C-Cl | Cl···Cl Interaction researchgate.net | Helps to pack molecules efficiently, often forming slip planes in the crystal structure. mdpi.comresearchgate.net |

| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | π-stacking | Contributes to overall packing efficiency and lattice energy through weak van der Waals forces. mdpi.com |

V. Biological Activity and Molecular Mechanisms of 4 Amino 2 Chloro 3 Methylbenzoic Acid and Its Derivatives Excluding Human Clinical Data

In Vitro Enzyme Inhibition Studies

Derivatives of 4-Amino-2-chloro-3-methylbenzoic acid have been investigated for their ability to inhibit several classes of enzymes, indicating a broad spectrum of potential biochemical activity.

The core structure of this compound is related to p-aminobenzoic acid (PABA), a vital component for folic acid synthesis in many microorganisms. mdpi.com Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its metabolism involves key enzymes such as Dihydrofolate Reductase (DHFR). nih.gov Antifolates are a class of drugs that interfere with folate metabolism, thereby inhibiting cell growth and proliferation. nih.gov

The mechanism of action for antifolates is often based on their structural similarity to folic acid, allowing them to bind to and inhibit enzymes in the folate pathway. nih.gov For instance, the classical antifolate methotrexate (B535133) is a structural analog of folic acid that potently inhibits DHFR. nih.gov The 4-amino group on the pteridine (B1203161) ring is a critical feature for the high affinity of antifolates like methotrexate and aminopterin (B17811) to DHFR. nih.gov While direct studies on the antifolate activity of this compound are not extensively documented, its 4-aminobenzoic acid backbone suggests a potential, albeit likely modest, interaction with folate pathways. Modifications of the amino and carboxylic acid groups of PABA are known to influence biological activity. iomcworld.comresearchgate.net

Derivatives of benzoic acid have been a source of investigation for the inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases.

Hydrazide derivatives based on a benzoyl scaffold have shown varied inhibitory potential against both AChE and BChE. nih.gov For example, a series of hydrazide-based Schiff bases demonstrated IC₅₀ values in the micromolar range. The position and nature of substituents on the benzoyl ring play a significant role in the inhibitory activity. Similarly, various indole-isoxazole carbohydrazide (B1668358) derivatives have been synthesized and evaluated, with some compounds showing selective and potent inhibition of AChE. nih.gov One such derivative with a methoxy (B1213986) group at the meta position was identified as a potent AChE inhibitor. nih.gov This suggests that the substitution pattern on the aromatic ring is a key determinant of activity.

Interactive Table: In Vitro Cholinesterase Inhibition by Selected Benzoic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Hydrazide Schiff Base Analog 10 | Acetylcholinesterase | 4.12 ± 0.01 | nih.gov |

| Hydrazide Schiff Base Analog 3 | Acetylcholinesterase | 8.12 ± 0.01 | nih.gov |

| Hydrazide Schiff Base Analog 24 | Acetylcholinesterase | 8.41 ± 0.06 | nih.gov |

| Hydrazide Schiff Base Analog 13 | Butyrylcholinesterase | 6.51 ± 0.01 | nih.gov |

| Hydrazide Schiff Base Analog 24 | Butyrylcholinesterase | 9.22 ± 0.07 | nih.gov |

| Indole-isoxazole carbohydrazide 5d | Acetylcholinesterase | 29.46 ± 0.31 | nih.gov |

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the catabolism of tyrosine. nih.gov The inhibition of HPPD is a mechanism of action for several commercial herbicides. researchgate.net The core structure for many HPPD inhibitors includes a benzoyl moiety, which is crucial for their inhibitory activity. researchgate.netnih.gov

A notable analog, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), which features a 2-chloro substitution on the benzoyl ring, has been identified as a potent inhibitor of HPPD. nih.gov This highlights the importance of the chloro-substitution at the ortho position for potent HPPD inhibition. nih.gov Furthermore, research into other derivatives has shown that modifications to the benzoyl group are a viable strategy for developing new HPPD inhibitors. researchgate.netnih.gov For instance, a novel and potent HPPD inhibitor, Y13161, was developed using 5-methyl-2-nitrobenzoic acid as a starting material, indicating that methyl substitutions on the benzoic acid ring can also contribute to high-affinity binding. nih.gov

Understanding the kinetics and mechanism of enzyme inhibition provides valuable insights into the inhibitor's mode of action. nih.gov For HPPD inhibition, studies on the analog CMBC revealed that it is a potent, time-dependent, and reversible inhibitor. nih.gov The inhibition is characterized by the rapid formation of an enzyme-inhibitor complex that dissociates slowly over time. nih.gov The rate constant for the inactivation of rat liver HPPD by CMBC was determined to be 3.3 ± 0.8 x 10⁻⁵ sec⁻¹ nM⁻¹. nih.gov Another potent HPPD inhibitor, Y13161, was found to be a competitive inhibitor with a Ki value of 24.16 ± 1.01 nM and exhibited slow-binding characteristics. nih.gov

In the context of cholinesterase inhibition, kinetic studies have revealed different mechanisms. For example, analysis of the inhibition of AChE by the drug E2020 and its derivatives using Lineweaver-Burk plots indicated a mixed type of inhibition. nih.gov Similarly, a kinetic study on an indole-isoxazole carbohydrazide derivative (5d) showed a competitive inhibition pattern against AChE, with a Ki value of 19.33 µM. nih.gov These findings underscore that derivatives of benzoic acid can interact with enzymes through various mechanisms, which can be elucidated through detailed kinetic analysis. nih.govnih.gov

Antimicrobial Properties

The antimicrobial potential of aminobenzoic acid derivatives has been an area of interest, stemming from the role of PABA in bacterial metabolism.

The parent compound, p-aminobenzoic acid (PABA), has been shown to exhibit a direct antibacterial effect at high concentrations against Escherichia coli. mdpi.comnih.gov The antibacterial properties of benzoic acid and its derivatives are influenced by the type and position of substituents on the benzene (B151609) ring. nih.gov

A study on various benzoic acid derivatives demonstrated that benzoic acid and 2-hydroxybenzoic acid had the strongest activity against E. coli O157, with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL. nih.gov The introduction of other substituents, such as in 3,4,5-trihydroxybenzoic acid, resulted in weaker activity (MIC of 4 mg/mL). nih.gov This suggests that the substitution pattern, including the presence of chloro and methyl groups on the 4-aminobenzoic acid scaffold, would likely modulate its antibacterial efficacy. While p-aminobenzoic acid itself is essential for many bacteria, certain derivatives and hybrid compounds have shown potential as antimicrobial agents against strains like Staphylococcus aureus. mdpi.com

Interactive Table: In Vitro Antibacterial Activity of Benzoic Acid Derivatives Against E. coli

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Source |

|---|---|---|

| Benzoic acid | 1 | nih.gov |

| 2-hydroxybenzoic acid | 1 | nih.gov |

| 3,4,5-trihydroxybenzoic acid | 4 | nih.gov |

| 3,4-dihydroxybenzoic acid | 2 | nih.gov |

| 4-hydroxy-3-methoxybenzoic acid | 2 | nih.gov |

In Vitro Antifungal Activities

Derivatives of aminobenzoic acids, including those structurally related to this compound, have been synthesized and evaluated for their ability to inhibit the growth of various fungal pathogens. The introduction of specific heterocyclic moieties, such as triazole or thiazole (B1198619) rings, appears to be a promising strategy for enhancing antifungal efficacy.

Studies have shown that novel 1,2,4-triazole (B32235) derivatives can exhibit strong antifungal effects. For instance, certain Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol backbone demonstrated potent activity against the fungal species Microsporum gypseum, with some derivatives showing efficacy superior to the standard drug ketoconazole. nih.gov Similarly, other research has focused on new azole derivatives that incorporate a 1,2,3-triazole component, with several of these compounds displaying excellent antifungal activity against both standard and drug-resistant strains of Candida albicans. nih.gov The antifungal potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Some thiazole derivatives have shown a very strong antifungal effect against C. albicans, with MIC values as low as 0.008 µg/mL. nih.gov

Investigations into 2-aminobenzoic acid derivatives, which are isomers of the title compound's core structure, have also yielded positive results. mdpi.com These compounds have demonstrated efficacy against clinical isolates of C. albicans, not only in inhibiting planktonic (free-floating) cell growth but also in preventing biofilm formation. mdpi.com Furthermore, some of these derivatives exhibit a synergistic effect when combined with established antifungal drugs like fluconazole. mdpi.com The presence of an amine group and an intermediate carbon number (8C-11C) in the aliphatic side chain of some amino alcohol derivatives appears to be important for their antifungal activity. nih.gov

Table 1: In Vitro Antifungal Activity of Selected Benzoic Acid Derivatives

| Derivative Class | Fungal Strain(s) | Observed Activity (MIC/MFC) | Reference(s) |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | MIC: 0.008–7.81 µg/mL; MFC: 0.015–31.25 µg/mL | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong activity, some superior to ketoconazole | nih.gov |

| Azole derivatives with 1,2,3-triazole moiety | Candida albicans SC5314 | Excellent activity, some better than fluconazole | nih.gov |

| Amine compounds derived from p-hydroxybenzoic acid | Trichophyton rubrum, T. mentagrophytes | MIC: 7.8 to 312 µg/mL | nih.gov |

| 2-Aminobenzoic acid derivatives | Candida albicans (FLC-resistant) | Synergistic effect with Fluconazole | mdpi.com |

| 1,3-Oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans 393 | Moderate antibiofilm activity (MBEC of 125 µg/mL) | mdpi.com |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Molecular Mechanisms of Antimicrobial Action (e.g., Quorum Sensing Inhibition, Oxidative Stress Induction)

The antimicrobial effects of this compound derivatives are underpinned by specific molecular mechanisms, with quorum sensing (QS) inhibition and the induction of oxidative stress being key areas of investigation.

Quorum Sensing Inhibition Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor expression and biofilm formation. nih.govmdpi.com Disrupting this system is a novel strategy to combat bacterial infections without exerting selective pressure that leads to resistance. nih.govmdpi.com Benzoic acid derivatives have been identified as effective QS inhibitors. nih.govresearchgate.net Theoretical investigations have been conducted on the QS inhibition effects of 4-amino-2-chlorobenzoic acid, a closely related compound to the title molecule. researchgate.net Other derivatives, such as gallic acid and vanillic acid, have been shown to reduce virulence factor production in Chromobacterium violaceum and inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov The mechanism often involves binding to key receptor proteins in the QS pathway, such as LasR in P. aeruginosa, which abrogates their DNA-binding capability and prevents the transcription of virulence genes. mdpi.com

Oxidative Stress Induction Another emerging antimicrobial strategy is the use of compounds that generate oxidative stress within bacterial cells, disrupting their redox balance and leading to cell death. nih.gov While not extensively documented for this compound itself, some antimicrobial compounds exert their effects through this pathway. For instance, the phytochemical curcumin (B1669340) has been found to inhibit QS and biofilm formation in P. aeruginosa by disrupting the cellular response to oxidative stress. This suggests a potential interplay between QS inhibition and the induction of reactive oxygen species (ROS). The actual mechanism of inhibition for some phenolic compounds involves damaging the plasma membrane, causing enzyme inactivation and protein denaturation. researchgate.net Benzoic acid itself can exhibit antibacterial activity by disrupting the bacterial cell's homeostasis through the release of H+ ions into the cytoplasm. researchgate.net

In Vitro Anticancer Potential and Antiproliferative Effects

Derivatives of this compound have demonstrated significant potential as anticancer agents in various in vitro models, showing cytotoxic and antiproliferative effects against a range of human cancer cell lines.

The antiproliferative activity of these compounds has been assessed using multiple cancer cell lines, revealing a broad spectrum of action. For example, a novel class of 4-methylbenzamide (B193301) derivatives containing substituted purines showed high activity against several cell lines. The most promising of these compounds exhibited potent inhibitory activity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) as low as 1.42 µM against the HL-60 leukemia cell line and 2.27 µM against the K562 leukemia cell line.

A derivative of 4-amino-3-chloro benzoate (B1203000) ester, compound N5a, was found to induce cytotoxicity in A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cell lines. researchgate.net Similarly, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, showed strong cytotoxic effects on the MDA-MB-231 triple-negative breast cancer cell line, with an IC₅₀ value of 5 µM after 48 hours of treatment. Furthermore, a para-aminobenzoic acid derivative, DAB-2-28, has been shown to decrease the invasion and migration capacities of both luminal (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. mdpi.com

Table 2: In Vitro Antiproliferative Activity of this compound and its Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference(s) |

|---|---|---|---|

| 4-methylbenzamide derivative 7 | K562 (Leukemia) | 2.27 | |

| HL-60 (Leukemia) | 1.42 | ||

| OKP-GS (Renal Carcinoma) | 4.56 | ||

| 4-methylbenzamide derivative 10 | K562 (Leukemia) | 2.53 | |

| HL-60 (Leukemia) | 1.52 | ||

| 2-amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast Cancer) | 5 (at 48h) | |

| Hydrazine-1-carbothioamide derivative N5a | A549 (Lung Carcinoma) | Cytotoxic | researchgate.net |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxic | researchgate.net | |

| HCT-116 (Colorectal Carcinoma) | Cytotoxic | researchgate.net | |

| N-(4-chlorophenyl)-γ-amino acid derivative 7g | A549 (Lung Carcinoma) | 38.38 | |

| p-Aminobenzoic acid derivative DAB-2-28 | MCF-7, MDA-MB-231 (Breast Cancer) | Decreased invasion and migration | mdpi.com |

Research has delved into the molecular mechanisms driving the anticancer effects of these derivatives, identifying several key cellular targets and pathways.

Protein Kinase Inhibition: Some 4-methylbenzamide derivatives function as protein kinase inhibitors, with promising compounds showing inhibitory activity against platelet-derived growth factor receptors PDGFRα and PDGFRβ.

EGFR Targeting: A hydrazine-1-carbothioamide derivative (N5a) was found to target the epidermal growth factor receptor (EGFR), a key protein in cell signaling and proliferation. researchgate.net

Apoptosis Induction: A common mechanism is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of caspases, such as caspase-3 and caspase-8, which triggers the extrinsic apoptotic pathway. researchgate.net The regulation of the Bcl-2 protein family is another route, as seen with certain copper(II) complexes of 4-chloro-3-nitrobenzoic acid.

Cell Cycle Arrest: These compounds can halt the cell division cycle at specific checkpoints. For example, certain 4-methylbenzamide derivatives cause cell cycle arrest at the G2/M phase, while copper(II) complexes of a related nitro-analogue arrest the HepG2 cell cycle in the G0/G1 phase.

PI3K/AKT Pathway Modulation: 2-amino-3-chlorobenzoic acid has been shown to target the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation, through the modulation of microRNAs. It also led to the downregulation of proteins such as PTEN, PCNA, and STAT3.

Inhibition of Epithelial-Mesenchymal Transition (EMT): The derivative DAB-2-28 was found to inhibit key hallmarks of EMT, a process crucial for cancer metastasis. mdpi.com It achieves this by inhibiting the phosphorylation of pro-EMT transcriptional factors, including NFκB, STAT3, SMAD2, and AKT. mdpi.com

Other Investigated Biological Activities (In Vitro/In Silico Focus)

Derivatives of aminobenzoic acids have been investigated for their antioxidant potential, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov

Derivatives of p-aminobenzoic acid (PABA), the parent compound of this family, have been noted for their radical scavenging properties. nih.gov More complex derivatives, such as those incorporating hydrazine (B178648) and hydrazone moieties, have shown significant antioxidant activity. nih.gov For example, a study on 4-hydrazinobenzoic acid derivatives found that several compounds exhibited superior free radical quenching activity compared to the standard antioxidant butylated hydroxylanisole (BHA) in the ABTS assay. nih.gov

The mechanisms behind this radical scavenging activity are believed to involve processes like hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to the free radical, neutralizing it. In the SET mechanism, an electron is transferred from the antioxidant to the radical. Computational studies using Density Functional Theory (DFT) have supported these proposed mechanisms for hydrazinobenzoic acid derivatives. nih.gov The presence of electron-donating groups, such as the amino group on the benzoic acid ring, is crucial for this activity. researchgate.net

Table 3: Antioxidant Activity of Selected Aminobenzoic Acid Derivatives

| Derivative Class | Assay | Observed Activity | Reference(s) |

|---|---|---|---|

| 4-Hydrazinobenzoic Acid Derivatives | DPPH Radical Scavenging | High activity, comparable to BHA | nih.gov |

| ABTS Radical Scavenging | High activity, some superior to BHA | nih.gov | |

| p-Aminobenzoic Acid (PABA) | ROS Scavenging | Scavenges reactive oxygen species | scirp.org |

| Aminoacyl-chitooligosaccharides | Hydroxyl & Superoxide Radical Scavenging | Strong scavenging ability | nih.gov |

Anti-inflammatory Potential

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings or data on the anti-inflammatory potential of this compound or its direct derivatives. While studies exist for structurally related compounds, such as isomers or molecules containing a similar chemical scaffold, no dedicated investigations into the anti-inflammatory activity, including mechanisms of action like cyclooxygenase (COX) or lipoxygenase (LOX) inhibition, have been published for the specified compound.

Research on related chemical entities suggests that the broader class of aminobenzoic acids and their derivatives has been a subject of interest in medicinal chemistry for the development of various therapeutic agents. For instance, derivatives of other aminobenzoic acid isomers have been explored for different biological activities. However, this information is not directly applicable to this compound.

Due to the absence of available data, a detailed discussion on the anti-inflammatory potential, including research findings and data tables, for this compound and its derivatives cannot be provided at this time.

Vi. Research Applications and Future Directions for 4 Amino 2 Chloro 3 Methylbenzoic Acid

Advanced Intermediates in Fine Chemical and Specialty Chemical Synthesis

Substituted aminobenzoic acids are foundational building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and dyes. mdpi.com These intermediates are prized for their bifunctional nature, containing both an amine and a carboxylic acid group, which allows for versatile chemical modifications.